2-Naphthonitrile: A Comprehensive Technical Guide for Researchers
2-Naphthonitrile: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of 2-Naphthonitrile (CAS No. 613-46-7)
This technical guide provides a detailed overview of 2-Naphthonitrile, a versatile aromatic nitrile of significant interest to researchers, scientists, and professionals in drug development. This document covers its fundamental properties, various synthetic routes with detailed experimental protocols, and its emerging role as a modulator of critical biological pathways.
Core Properties of 2-Naphthonitrile
2-Naphthonitrile, also known as 2-cyanonaphthalene, is a white to off-white crystalline solid.[1][2] Its chemical structure consists of a naphthalene ring substituted with a nitrile group at the second position.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of 2-Naphthonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 613-46-7 | [1][3][4] |
| Molecular Formula | C₁₁H₇N | [1][3][4] |
| Molecular Weight | 153.18 g/mol | [1][4][5] |
| Melting Point | 63-68 °C | [1][2][3] |
| Boiling Point | 156-158 °C at 12 mmHg | [1][2][3] |
| Density | 1.13 g/cm³ (estimate) | [2] |
| Solubility | Soluble in benzene and methanol. Insoluble in water. | [1][2][6] |
| Appearance | Off-white to beige crystalline powder. | [1][2] |
| Refractive Index | 1.6210 (estimate) | [1][2] |
| Flash Point | 156-158°C/12mm | [1][2] |
| InChIKey | AZKDTTQQTKDXLH-UHFFFAOYSA-N | [4][7] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C#N | [2] |
Synthesis of 2-Naphthonitrile: Experimental Protocols
The synthesis of 2-Naphthonitrile can be achieved through several established methods. Below are detailed experimental protocols for three common synthetic routes.
Experimental Workflow: Synthesis of 2-Naphthonitrile
Caption: Overview of synthetic routes to 2-Naphthonitrile.
Protocol 1: Sandmeyer Reaction from 2-Aminonaphthalene
The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.
Materials:
-
2-Aminonaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask, suspend 2-aminonaphthalene in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the naphthalene-2-diazonium chloride solution.
-
-
Cyanation:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Cyanation of 2-Bromonaphthalene
This method involves the direct displacement of a bromide with a cyanide group, often catalyzed by copper.
Materials:
-
2-Bromonaphthalene
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ammonium Hydroxide solution
-
Organic solvent (e.g., Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-bromonaphthalene and copper(I) cyanide in DMF.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into an ammonium hydroxide solution to complex the copper salts.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
Protocol 3: Palladium-Catalyzed Decarboxylative Cyanation
A more modern approach utilizes a palladium catalyst for the coupling of an aryl halide with a cyanoacetate salt.
Materials:
-
2-Chloronaphthalene
-
Sodium 2-cyanoacetate
-
Di-μ-chlorobis(η³-2-propenyl)dipalladium
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Mesitylene
-
Argon gas
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, add 2-chloronaphthalene, sodium 2-cyanoacetate, the palladium catalyst, and the ligand.
-
Evacuate the tube and backfill with argon three times.
-
Add anhydrous mesitylene as the solvent via syringe.
-
Heat the reaction mixture to 140 °C for 5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-naphthonitrile.
-
Biological Significance and Applications in Drug Development
Naphthalene-containing compounds are prevalent in many FDA-approved drugs and are considered important scaffolds in drug discovery.[8] 2-Naphthonitrile and its derivatives are of particular interest due to their potential as inhibitors of key oncogenic pathways.
Role as a c-Myc Inhibitor
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers.[2] It forms a heterodimer with its partner protein, Max, to bind to DNA and activate the transcription of genes involved in cell proliferation, growth, and metabolism.[3][4][9] The inhibition of the c-Myc-Max interaction is a promising strategy for cancer therapy. Small molecules, including derivatives of 2-naphthonitrile, have been investigated for their ability to disrupt this protein-protein interaction.[5]
The proposed mechanism of inhibition involves the binding of the small molecule to c-Myc, which prevents its heterodimerization with Max. This, in turn, inhibits the binding of the c-Myc-Max complex to the E-box DNA sequences in the promoter regions of target genes, leading to the downregulation of their expression and subsequent inhibition of tumor cell growth.
c-Myc-Max Signaling Pathway and Inhibition
Caption: The c-Myc-Max signaling pathway and its inhibition.
Safety and Handling
2-Naphthonitrile is classified as toxic and an irritant.[10] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[13] If inhaled, move to fresh air.[13] If swallowed, seek immediate medical attention.[11]
Conclusion
2-Naphthonitrile is a valuable building block in organic synthesis with significant potential in the development of novel therapeutics. Its straightforward synthesis and the biological activity of its derivatives, particularly as c-Myc inhibitors, make it a compound of high interest for further research and development in medicinal chemistry and oncology. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in their scientific endeavors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 11. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 12. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
